molecular formula C9H9ClO B159740 o-Tolyl-acetyl chloride CAS No. 10166-09-3

o-Tolyl-acetyl chloride

Cat. No.: B159740
CAS No.: 10166-09-3
M. Wt: 168.62 g/mol
InChI Key: FKMIBYMTHOJWCY-UHFFFAOYSA-N
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Description

o-Tolyl-acetyl chloride, also known as 2-methylphenylacetyl chloride, is an organic compound with the chemical formula C9H9ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis as an acylating agent, introducing the acetyl group into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolyl-acetyl chloride is typically synthesized through the reaction of o-tolylacetic acid with thionyl chloride (SOCl2). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

o-Tolylacetic acid+Thionyl chlorideo-Tolyl-acetyl chloride+Sulfur dioxide+Hydrogen chloride\text{o-Tolylacetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} o-Tolylacetic acid+Thionyl chloride→o-Tolyl-acetyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction mixture is usually heated to reflux to ensure complete conversion of the acid to the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas purging systems to handle the volatile and corrosive nature of thionyl chloride.

Types of Reactions:

    Acylation Reactions: this compound is commonly used in Friedel-Crafts acylation reactions to introduce the acetyl group into aromatic compounds. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Common Reagents and Conditions:

    Lewis Acids: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (CH2Cl2), chloroform (CHCl3)

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

o-Tolyl-acetyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific functional properties.

Mechanism of Action

The primary mechanism of action of o-tolyl-acetyl chloride involves the formation of a highly reactive acylium ion (RCO+) in the presence of a Lewis acid catalyst. This acylium ion can then react with nucleophiles to form various acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Benzoyl chloride: Similar acylating agent but with a phenyl group instead of a tolyl group.

    p-Tolyl-acetyl chloride: Positional isomer with the acetyl group at the para position.

    m-Tolyl-acetyl chloride: Positional isomer with the acetyl group at the meta position.

Uniqueness: o-Tolyl-acetyl chloride is unique due to its ortho-substitution, which can influence the reactivity and steric effects in acylation reactions. This positional isomerism can lead to different reaction outcomes and selectivities compared to its meta and para counterparts.

Properties

IUPAC Name

2-(2-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMIBYMTHOJWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375272
Record name o-tolyl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10166-09-3
Record name o-tolyl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10166-09-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2.0 g of o-tolylacetic acid in 27 ml of thionyl chloride is heated at reflux for 1 hour. The volatiles are evaporated in vacuo to give a residue which is concentrated from toluene three times and dried under vacuum to give 2.1 g of the desired product as a light brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4.8 g of o-tolylacetic acid are dissolved in 36 ml of SOCl2 and refluxed for 12 h. The volatile constituents are then removed in vacuo and the residue is taken up 3 times in each case in 50 ml of toluene and the volatile constituents are removed in vacuo. 6.6 g of a pale yellow liquid are obtained, which is employed further without purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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